2-Azido-5-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-5-nitropyrimidine is a heterocyclic compound characterized by the presence of both azido and nitro functional groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-nitropyrimidine typically involves the introduction of an azido group to a nitropyrimidine precursor. One common method includes the reaction of 2-chloro-5-nitropyrimidine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azido compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azido-5-nitropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, particularly with N-, O-, and S-nucleophiles.
Azido-Tetrazole Tautomerism: This compound exhibits azido-tetrazole tautomerism, where the azido group can convert to a tetrazole ring under certain conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Solvents: Solvents such as DMF, toluene, and aqueous HCl are frequently used in these reactions.
Major Products:
Tetrazole Derivatives:
Wissenschaftliche Forschungsanwendungen
2-Azido-5-nitropyrimidine has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-azido-5-nitropyrimidine involves its reactivity with nucleophiles, leading to the formation of stable tetrazole derivatives. The azido group can undergo nucleophilic substitution, where the nucleophile attacks specific carbon atoms on the pyrimidine ring, resulting in ring closure and the formation of new compounds . This reactivity is facilitated by the electron-withdrawing nature of the nitro group, which activates the pyrimidine ring towards nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
- 6-Nitropyrazolo[1,5-a]pyrimidine
- 6-Nitro-1,2,4-triazolo[1,5-a]pyrimidine
- 2′-Azido-2′-deoxy pyrimidine nucleotides
Comparison: 2-Azido-5-nitropyrimidine is unique due to its specific azido and nitro functional groups, which confer distinct reactivity patterns compared to other similar compounds. For instance, while 6-nitropyrazolo[1,5-a]pyrimidine and 6-nitro-1,2,4-triazolo[1,5-a]pyrimidine also contain nitro groups, their reactivity with nucleophiles differs due to variations in ring structure and the position of functional groups . Additionally, 2′-azido-2′-deoxy pyrimidine nucleotides are primarily used in biological applications, whereas this compound finds broader use in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
497098-62-1 |
---|---|
Molekularformel |
C4H2N6O2 |
Molekulargewicht |
166.10 g/mol |
IUPAC-Name |
2-azido-5-nitropyrimidine |
InChI |
InChI=1S/C4H2N6O2/c5-9-8-4-6-1-3(2-7-4)10(11)12/h1-2H |
InChI-Schlüssel |
HKUZUYCFDFEUHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)N=[N+]=[N-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.